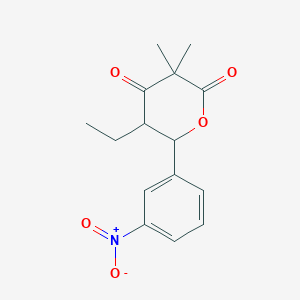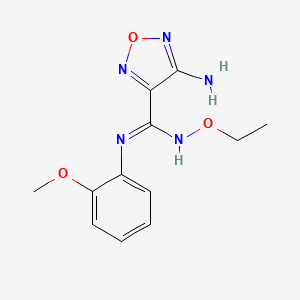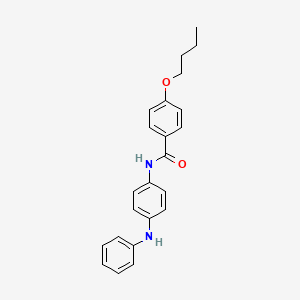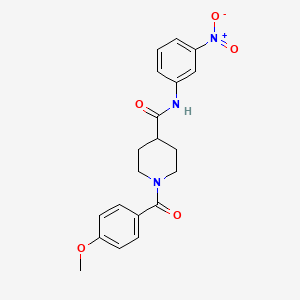
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, commonly known as EDDNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDNP has been shown to possess unique biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mécanisme D'action
EDDNP has been shown to inhibit the activity of enzymes by binding to their active sites. It has been shown to possess a unique mode of action, making it a promising candidate for the development of new enzyme inhibitors. EDDNP has also been shown to interact with proteins and nucleic acids, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
EDDNP has been shown to possess unique biochemical and physiological effects, making it a promising candidate for use in various fields of research. It has been shown to inhibit the activity of enzymes, including HIV-1 protease and plasmepsin II. EDDNP has also been shown to interact with proteins and nucleic acids, suggesting that it may have a broader range of biological activities. In addition, EDDNP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EDDNP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess unique biochemical and physiological effects. However, EDDNP also has several limitations. It is a relatively unstable compound and can degrade over time, making it difficult to work with. In addition, EDDNP can be toxic in high concentrations, making it important to handle with care.
Orientations Futures
There are several future directions for the study of EDDNP. One potential direction is the development of new enzyme inhibitors based on the unique mode of action of EDDNP. Another potential direction is the study of the broader range of biological activities of EDDNP, including its interactions with proteins and nucleic acids. Finally, the potential use of EDDNP in the treatment of various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Méthodes De Synthèse
EDDNP can be synthesized through a multistep process involving the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The final product is obtained through recrystallization and purification. The synthesis method has been optimized to produce high yields of pure EDDNP.
Applications De Recherche Scientifique
EDDNP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess unique properties that make it a promising candidate for use in drug discovery, chemical biology, and medicinal chemistry. EDDNP has been used in the development of novel inhibitors of enzymes such as HIV-1 protease and plasmepsin II. It has also been used in the study of protein-protein interactions and the discovery of new protein targets.
Propriétés
IUPAC Name |
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)oxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-11-12(21-14(18)15(2,3)13(11)17)9-6-5-7-10(8-9)16(19)20/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBFTTTWTUDHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)
![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)

![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
![1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5174375.png)
![dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174376.png)


![1-benzyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5174419.png)

![1-(3,4-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174430.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5174446.png)